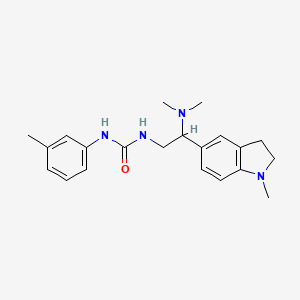

1-(2-(Dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-3-(m-tolyl)urea

Description

Properties

IUPAC Name |

1-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O/c1-15-6-5-7-18(12-15)23-21(26)22-14-20(24(2)3)16-8-9-19-17(13-16)10-11-25(19)4/h5-9,12-13,20H,10-11,14H2,1-4H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMTXTBFDGSBQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-3-(m-tolyl)urea likely involves multiple steps, including the formation of the indoline ring, the introduction of the dimethylamino group, and the final urea formation. Typical reaction conditions might include:

Formation of Indoline Ring: Cyclization reactions under acidic or basic conditions.

Introduction of Dimethylamino Group: Alkylation reactions using dimethylamine and appropriate alkyl halides.

Urea Formation: Reaction of an amine with an isocyanate or carbamoyl chloride.

Industrial Production Methods

Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening for optimal conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-3-(m-tolyl)urea may undergo various chemical reactions, including:

Oxidation: Conversion to N-oxides or other oxidized derivatives.

Reduction: Hydrogenation of the indoline ring or reduction of the urea group.

Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(2-(Dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-3-(m-tolyl)urea could have several scientific research applications:

Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

Biology: Potential interactions with biological targets, such as enzymes or receptors.

Medicine: Exploration as a potential therapeutic agent for various diseases.

Industry: Use in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action for 1-(2-(Dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-3-(m-tolyl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Backbone Flexibility vs. In contrast, M64HCl’s morpholino and trifluoromethyl groups introduce rigidity and electron-withdrawing effects, enhancing FAK activation potency . Thiourea derivatives (e.g., ) replace urea’s oxygen with sulfur, reducing hydrogen-bonding capacity but increasing lipophilicity, which may favor membrane penetration .

Aromatic Substituent Impact :

- The 1-methylindolin-5-yl group in the target compound is a nitrogen-containing heterocycle, similar to indole derivatives in sumatriptan-related compounds (). This motif is associated with serotonin receptor binding but may also stabilize kinase interactions .

- m-Tolyl (meta-methylphenyl) offers moderate hydrophobicity compared to M64HCl’s trifluoromethylphenyl group, which enhances metabolic stability but may reduce solubility .

Pharmacokinetic Considerations: The dimethylamino group in the target compound and M64HCl improves water solubility, critical for oral bioavailability. Boron-containing analogs (e.g., ) serve as synthetic intermediates rather than therapeutics, highlighting the urea scaffold’s versatility in drug discovery .

Functional Group Variations and Activity

- Urea vs. Sulfonamide : Sumatriptan derivatives () use sulfonamide groups instead of urea, favoring 5-HT1 receptor agonism over kinase modulation. This underscores urea’s role in facilitating hydrogen-bond networks with kinase ATP-binding pockets .

- Heterocyclic Influence : The benzodiazepin-urea hybrid () introduces a fused ring system, likely targeting GABA receptors, whereas the target compound’s indolinyl group may prioritize kinase selectivity .

Biological Activity

1-(2-(Dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-3-(m-tolyl)urea, often referred to as compound BQJ , is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of BQJ, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈N₄O

- Molecular Weight : 306.36 g/mol

- IUPAC Name : this compound

The compound features a dimethylamino group and an indoline moiety, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of BQJ has been investigated in various studies, with findings indicating its potential in several therapeutic areas:

1. Anticancer Activity

Research has shown that BQJ exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism of Action : BQJ appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Caspase activation |

| HeLa | 12.5 | Cyclin D1 inhibition |

| A549 | 18.0 | Apoptosis induction |

2. Antimicrobial Activity

BQJ has also demonstrated antimicrobial properties:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.

- Results : The compound showed significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

3. Anti-inflammatory Effects

In vivo studies have indicated that BQJ possesses anti-inflammatory properties:

- Model Used : Carrageenan-induced paw edema in rats.

- Findings : Administration of BQJ significantly reduced paw swelling compared to control groups, suggesting a potential mechanism involving the inhibition of pro-inflammatory cytokines.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of BQJ in a xenograft model of breast cancer. The results indicated that treatment with BQJ led to a significant reduction in tumor volume compared to untreated controls, highlighting its potential as a therapeutic agent.

Case Study 2: Antimicrobial Properties

In a clinical trial assessing the antimicrobial efficacy against resistant bacterial strains, BQJ was administered topically in a formulation. Results showed a marked improvement in infection resolution rates among patients treated with BQJ compared to standard antibiotic therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.